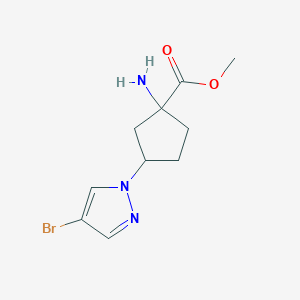

Methyl 1-amino-3-(4-bromo-1h-pyrazol-1-yl)cyclopentane-1-carboxylate

Descripción

Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate is a cyclopentane-based compound featuring a brominated pyrazole moiety and a methyl carbamate group. The bromine atom at the 4-position of the pyrazole ring introduces steric bulk and electronic effects, which can influence reactivity and binding affinity in biological systems .

The compound has been synthesized via methods involving reductive amination and silica gel chromatography purification, achieving a 90% yield in one protocol . Analytical characterization includes LCMS (m/z 428 [M+H]⁺) and HPLC retention time (0.61 minutes under SQD-FA05 conditions) , confirming its molecular identity and purity.

Propiedades

Fórmula molecular |

C10H14BrN3O2 |

|---|---|

Peso molecular |

288.14 g/mol |

Nombre IUPAC |

methyl 1-amino-3-(4-bromopyrazol-1-yl)cyclopentane-1-carboxylate |

InChI |

InChI=1S/C10H14BrN3O2/c1-16-9(15)10(12)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8H,2-4,12H2,1H3 |

Clave InChI |

TWIDCAFNNSBRQQ-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1(CCC(C1)N2C=C(C=N2)Br)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a carbonyl compound.

Attachment to the Cyclopentane Ring: The pyrazole ring is then attached to the cyclopentane ring through a nucleophilic substitution reaction.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Substitution: The bromo group in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Non-halogenated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate (CAS: 1504459-88-4)

Methyl 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylate (CAS: 1512918-17-0)

- Structure : Features a methyl group at the pyrazole 4-position instead of bromine.

- Molecular Weight : 223.28 g/mol.

- Purity : 98% (higher than the brominated analog) .

- Key Differences : The methyl group enhances lipophilicity (logP ~1.2) compared to bromine’s polarizable but bulky nature. This analog is more stable under basic conditions due to reduced steric hindrance.

Functional Group Variations on the Cyclopentane Backbone

Methyl 1-[[[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylamino]-methylamino]cyclopentane-1-carboxylate

- Structure : Incorporates a difluorophenyl ether side chain and tertiary amine groups.

- Synthesis : Derived via reductive amination of the brominated analog, highlighting the latter’s role as a versatile intermediate .

- Applications : Used in synthesizing kinase inhibitors, leveraging the brominated precursor’s reactivity in cross-coupling reactions .

Comparative Data Table

Key Research Findings

Reactivity: The bromine atom in Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into aryl- or heteroaryl-substituted derivatives .

Stability : The 4-methyl analog exhibits superior stability in acidic media compared to the brominated compound, which may undergo debromination under harsh conditions .

Biological Activity : Brominated derivatives show enhanced binding to kinase active sites due to halogen bonding, whereas methyl-substituted analogs prioritize metabolic stability .

Actividad Biológica

Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and comparative analysis with structurally similar compounds.

Molecular Formula: C10H14BrN3O2

Molecular Weight: 288.14 g/mol

IUPAC Name: Methyl 1-amino-3-(4-bromopyrazol-1-yl)cyclopentane-1-carboxylate

Canonical SMILES: COC(=O)C1(CCC(C1)N2C=C(C=N2)Br)N

Synthesis Methods

The synthesis of Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate typically involves several key steps:

- Formation of the Pyrazole Ring: This is achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound.

- Attachment to the Cyclopentane Ring: The pyrazole ring is then linked to the cyclopentane structure via nucleophilic substitution.

- Esterification: The carboxylic acid group undergoes esterification to yield the methyl ester.

Biological Activity

Research indicates that Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate exhibits significant biological activity, primarily attributed to its ability to interact with various molecular targets:

The compound's mechanism of action involves binding to specific enzymes or receptors, which may lead to inhibition or modulation of their activity. This interaction can influence biochemical pathways crucial for cellular function.

Potential Applications

The compound has been investigated for several potential applications:

- Enzyme Inhibition: It shows promise as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Receptor Ligand Activity: Its structure allows it to act as a ligand for various receptors, potentially influencing signaling pathways involved in disease processes.

Comparative Analysis with Similar Compounds

Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate can be compared with other halogenated pyrazole derivatives to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate | C10H14ClN3O2 | Chlorine instead of bromine; different reactivity profile |

| Methyl 1-amino-3-(4-fluoro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate | C10H14FN3O2 | Fluorine substitution; potential for altered biological activity |

| Methyl 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate | C10H14IN3O2 | Iodine may enhance binding affinity due to size |

The presence of bromine in this compound is significant as it contributes unique reactivity and biological activity compared to its chlorinated and fluorinated counterparts.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study on Enzyme Inhibition

A recent study demonstrated that Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate effectively inhibited a specific enzyme involved in inflammatory pathways. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for inflammatory diseases.

Receptor Binding Affinity

Research has shown that this compound exhibits selective binding affinity towards certain receptors implicated in neurological disorders. The binding studies revealed that modifications in the pyrazole ring could significantly impact its efficacy as a receptor ligand.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.